molecular formula C9H6F2N2O3S B11860469 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one

7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one

Cat. No.: B11860469
M. Wt: 260.22 g/mol
InChI Key: KODVGXQYHVIOJB-UHFFFAOYSA-N
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Description

7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which is known for its diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. This can be achieved through various methods, including transition metal-catalyzed and metal-free protocols. For instance, the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has been explored extensively . Common reagents used in these reactions include alkyl iodides, aryl halides, and various organometallic reagents .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign and sustainable protocols is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce various substituted quinoxalin-2(1H)-one derivatives .

Scientific Research Applications

7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F2N2O3S

Molecular Weight

260.22 g/mol

IUPAC Name

7-(difluoromethylsulfonyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C9H6F2N2O3S/c10-9(11)17(15,16)5-1-2-6-7(3-5)13-8(14)4-12-6/h1-4,9H,(H,13,14)

InChI Key

KODVGXQYHVIOJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)C(F)F)NC(=O)C=N2

Origin of Product

United States

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